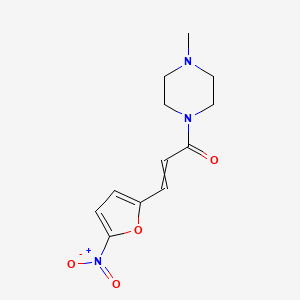
3-Hidroxiácido adípico lactona 3,6
Descripción general
Descripción
3-Hydroxyadipic acid 3, 6-lactone, also known as 3-ha-3, 6-la or (5-oxotetrahydrofuran-2-yl)acetic acid, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. 3-Hydroxyadipic acid 3, 6-lactone is soluble (in water) and a weakly acidic compound (based on its pKa).
Aplicaciones Científicas De Investigación
Biomarcador urinario
Curiosamente, la 3-Hidroxiácido adípico lactona 3,6 está presente en muestras de orina. Los investigadores la han identificado como un biomarcador urinario, y su concentración cambia bajo diferentes condiciones fisiológicas. El seguimiento de los niveles urinarios de este compuesto puede proporcionar información sobre trastornos metabólicos y la función renal .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known to be involved in the metabolic pathways of fatty acid metabolism .
Mode of Action
It is believed to be a metabolic intermediate in the β-oxidation of adipic acid to succinic acid .
Biochemical Pathways
3-Hydroxyadipic acid 3,6-lactone is involved in the metabolic pathways of fatty acid metabolism . It is possibly a metabolic intermediate in the β-oxidation of adipic acid to succinic acid . The production of medium-chain dicarboxylic acids, such as adipic, suberic, and sebacic acids, is often the result of increased fatty acid mobilization or inhibited fatty acid oxidation .
Pharmacokinetics
It has been found in almost every urine sample examined, indicating that it is excreted through the urinary system . In the non-fasting state, urinary concentrations of 0.9 + 0.5 pg/mg creatinine were observed in adults . During fasting, the urinary excretion of this compound increased with time .
Result of Action
It is known to be involved in the metabolic pathways of fatty acid metabolism . The urinary excretion of the lactone is closely correlated with that of adipic acid, an indicator of fatty acid ω-oxidation activity .
Action Environment
The action of 3-Hydroxyadipic acid 3,6-lactone can be influenced by environmental factors such as diet and fasting. For instance, during fasting, the urinary excretion of this compound increases with time .
Análisis Bioquímico
Biochemical Properties
3-Hydroxyadipic acid 3,6-lactone is involved in the beta-oxidation pathway of fatty acids. It interacts with several enzymes, including those involved in the oxidation of medium-chain dicarboxylic acids. The compound is capable of existing in equilibrium between its open-chain form, 3-hydroxyadipic acid, and its cyclic lactone form . This equilibrium is crucial for its role in metabolic pathways, as it allows the compound to participate in various biochemical reactions.
Cellular Effects
3-Hydroxyadipic acid 3,6-lactone has been shown to influence cellular processes significantly. It affects cell signaling pathways and gene expression, particularly those related to fatty acid metabolism. The compound’s presence in cells can lead to increased fatty acid mobilization and altered cellular metabolism . During fasting, the urinary excretion of 3-hydroxyadipic acid 3,6-lactone increases, indicating its role in metabolic adaptations to nutrient availability .
Molecular Mechanism
At the molecular level, 3-Hydroxyadipic acid 3,6-lactone exerts its effects through interactions with enzymes involved in fatty acid oxidation. It acts as a substrate for these enzymes, facilitating the conversion of adipic acid to succinic acid. This process involves the binding of 3-hydroxyadipic acid 3,6-lactone to enzyme active sites, leading to subsequent biochemical transformations . The compound’s ability to exist in both open-chain and lactone forms allows it to participate in various stages of the metabolic pathway.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxyadipic acid 3,6-lactone change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature. Studies have shown that during fasting, the urinary excretion of 3-hydroxyadipic acid 3,6-lactone increases significantly, reaching peak levels after several days . This temporal pattern suggests that the compound plays a dynamic role in metabolic adaptations over time.
Dosage Effects in Animal Models
The effects of 3-Hydroxyadipic acid 3,6-lactone vary with different dosages in animal models. At low doses, the compound supports normal metabolic functions, while at higher doses, it can lead to toxic effects. Studies have indicated that excessive levels of 3-hydroxyadipic acid 3,6-lactone can disrupt fatty acid metabolism and lead to adverse outcomes such as liver damage and metabolic imbalances .
Metabolic Pathways
3-Hydroxyadipic acid 3,6-lactone is involved in the beta-oxidation pathway of fatty acids. It interacts with enzymes such as medium-chain acyl-CoA dehydrogenase and long-chain acyl-CoA dehydrogenase, facilitating the conversion of fatty acids into dicarboxylic acids . This process is crucial for maintaining energy homeostasis and supporting cellular metabolism.
Transport and Distribution
Within cells, 3-Hydroxyadipic acid 3,6-lactone is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure that the compound reaches its target sites within the cell, where it can participate in metabolic reactions . The distribution of 3-hydroxyadipic acid 3,6-lactone is influenced by factors such as cellular pH and the presence of other metabolites.
Subcellular Localization
3-Hydroxyadipic acid 3,6-lactone is localized within specific subcellular compartments, including the mitochondria, where fatty acid oxidation occurs. The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell . This subcellular localization is essential for its role in metabolic processes and its interactions with enzymes involved in fatty acid metabolism.
Propiedades
IUPAC Name |
2-(5-oxooxolan-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-4-1-2-6(9)10-4/h4H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEICTHJUIJQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975963 | |
| Record name | (5-Oxooxolan-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Hydroxyadipic acid 3,6-lactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029171 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60551-20-4 | |
| Record name | Tetrahydro-5-oxo-2-furanacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60551-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyadipic acid 3,6-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060551204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5-Oxooxolan-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-oxooxolan-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Hydroxyadipic acid 3,6-lactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029171 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 3-Hydroxyadipic acid 3,6-lactone in urine?
A1: While the abstract doesn't delve into specific reasons, identifying and quantifying metabolites like 3-Hydroxyadipic acid 3,6-lactone in urine can offer insights into various metabolic processes. [] The fact that the study investigates its levels in both adults and children during fasting suggests a potential link between this compound and metabolic changes associated with fasting. Further research is needed to understand the specific implications of these findings.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Methoxy-2-[[(1-methyl-2-benzimidazolyl)amino]methyl]phenol](/img/structure/B1211948.png)



![1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1211954.png)
![7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1211955.png)

![3-[(2,4-Dichlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1211957.png)


